![molecular formula C15H28N4O3 B2607483 2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine CAS No. 2227098-78-2](/img/structure/B2607483.png)
2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine
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Description
2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine, also known as 2,6-di-tert-butyl-4-nitro-2,5-cyclohexadienone, is an organic compound belonging to the class of nitro-aromatics. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of heterocycles, and in the synthesis of other organic compounds. It is also used as a building block for the synthesis of other organic compounds.
Scientific Research Applications
- Guanidine derivatives have shown promise as bactericidal agents. Researchers have explored their potential in combating bacterial infections . The addition of alkanethiols, benzenethiol, and hetarenethiols to phosphorylated quinomethanes led to P,S- and N,P,S-containing polyfunctional organic compounds with antimicrobial properties.
Antimicrobial Agents
Organic Synthesis
properties
IUPAC Name |
diaminomethylideneazanium;2,6-ditert-butyl-4-nitrocyclohexa-2,5-dien-1-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO3.CH5N3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6;2-1(3)4/h7-9,12H,1-6H3;(H5,2,3,4)/q-1;/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHZDTBJZJLBTB-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1[O-])C(C)(C)C)[N+](=O)[O-].C(=[NH2+])(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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